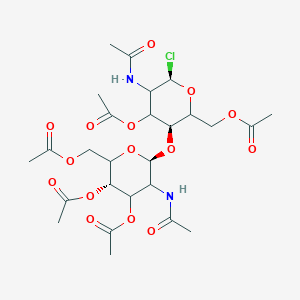

N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside: is a complex organic compound with the molecular formula C26H37ClN2O15 and a molecular weight of 653.03 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside involves multiple acetylation steps. The starting material is typically a chitobiose derivative, which undergoes sequential acetylation and chlorination reactions. The reaction conditions often involve the use of acetic anhydride and a chlorinating agent such as thionyl chloride under controlled temperature and pH conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions: N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products:

Hydrolysis: Deacetylated chitobioside derivatives.

Substitution: Various substituted chitobioside derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside is primarily used in organic synthesis as a glycosyl donor. Its ability to participate in glycosylation reactions allows for the formation of glycosidic bonds with various acceptors. This property is crucial in the synthesis of oligosaccharides and complex carbohydrates.

Case Study: Glycosylation Reactions

A study demonstrated the efficiency of this compound as a glycosyl donor in synthesizing glycosides with different biological activities. The results indicated high yields and selectivity towards desired products, showcasing its utility in carbohydrate chemistry .

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in creating glycosylated drugs that exhibit enhanced bioavailability and stability.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound can be modified to produce antiviral agents. These modifications have led to compounds that demonstrate significant activity against viral infections by targeting viral glycoproteins .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for probing carbohydrate-protein interactions. Its role as a substrate in enzyme assays helps elucidate mechanisms of enzyme action related to glycosidases and other carbohydrate-active enzymes.

Case Study: Enzyme Inhibition Studies

A detailed investigation into the inhibition kinetics of specific glycosidases using this compound revealed insights into enzyme specificity and substrate affinity. The findings contributed to understanding how structural modifications affect enzyme interactions .

Potential Applications in Nanotechnology

Emerging research indicates potential applications of this compound in nanotechnology. Its ability to form stable complexes with nanoparticles can be exploited for targeted drug delivery systems.

Case Study: Targeted Drug Delivery

Studies have explored the encapsulation of anticancer drugs within nanoparticles functionalized with this compound. This approach has shown promise in enhancing the therapeutic index while minimizing side effects by ensuring targeted delivery to cancer cells .

作用機序

The mechanism of action of N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chitobioside: Similar structure but lacks the chlorine atom.

N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-bromochitobioside: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs .

生物活性

N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside (CAS No. 7531-49-9) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple acetyl groups and a chlorochitobioside backbone. The following sections will explore its biological activity, including its antibacterial, anticancer, and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H37ClN2O15 |

| Molecular Weight | 653.03 g/mol |

| Appearance | White solid |

| Solubility | Soluble in chloroform |

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Studies indicate that it exhibits activity against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Research has shown that the compound's minimum inhibitory concentration (MIC) ranges from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics such as ceftriaxone .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| HepG2 | 20.19 |

These results suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effects on cytokine production. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. At a concentration of 10 µg/mL, this compound inhibited TNF-α production by approximately 78% and IL-6 by about 89%, indicating a strong anti-inflammatory effect .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Galactosyltransferase Inhibition : The compound acts as an inhibitor of galactosyltransferase, which is involved in glycoprotein synthesis. This inhibition can disrupt bacterial adhesion and biofilm formation .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound showed that it significantly reduced bacterial load in infected animal models when administered at therapeutic doses.

Case Study 2: Cancer Cell Line Response

In another study focusing on cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis as evidenced by increased LDH enzyme activity levels in treated cells compared to controls.

特性

IUPAC Name |

[(3S,6S)-5-acetamido-6-[(3S,6R)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37ClN2O15/c1-10(30)28-19-23(40-15(6)35)22(17(42-25(19)27)8-37-12(3)32)44-26-20(29-11(2)31)24(41-16(7)36)21(39-14(5)34)18(43-26)9-38-13(4)33/h17-26H,8-9H2,1-7H3,(H,28,30)(H,29,31)/t17?,18?,19?,20?,21-,22-,23?,24?,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWPGALWMJCOT-PIXUPOCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]2C(O[C@@H](C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。